molecular formula C8H15NO2 B144350 N-Boc-Cyclopropylamine CAS No. 132844-48-5

N-Boc-Cyclopropylamine

Cat. No.: B144350
CAS No.: 132844-48-5
M. Wt: 157.21 g/mol
InChI Key: WFFGQLYKMWGXMU-UHFFFAOYSA-N
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Description

N-Boc-Cyclopropylamine, also known as tert-butyl cyclopropylcarbamate, is an organic compound with the molecular formula C8H15NO2. It is a derivative of cyclopropylamine where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is widely used in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Boc-Cyclopropylamine can be synthesized through several methods. One common approach involves the Curtius rearrangement of cyclopropylcarboxylic acid. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and solid acid catalysts to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-Boc-Cyclopropylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-Boc-Cyclopropylamine primarily involves its role as a protected amine. The Boc group provides stability, allowing the compound to participate in various chemical reactions without premature deprotection. Upon deprotection, the free amine can interact with molecular targets, such as enzymes or receptors, through hydrogen bonding and other interactions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of strained ring systems and bioisosteric replacements in medicinal chemistry .

Properties

IUPAC Name

tert-butyl N-cyclopropylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-8(2,3)11-7(10)9-6-4-5-6/h6H,4-5H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFGQLYKMWGXMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20577007
Record name tert-Butyl cyclopropylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132844-48-5
Record name tert-Butyl cyclopropylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl N-cyclopropylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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